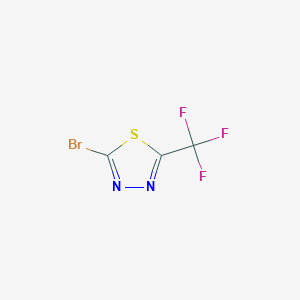










|
REACTION_CXSMILES
|
[BrH:1].[F:2][C:3]([F:11])([F:10])[C:4]1[S:8][C:7](N)=[N:6][N:5]=1.BrBr.N([O-])=O.[Na+].[OH-].[Na+]>O>[Br:1][C:7]1[S:8][C:4]([C:3]([F:11])([F:10])[F:2])=[N:5][N:6]=1 |f:3.4,5.6|
|


|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=NN=C(S1)N)(F)F
|
|
Name
|
|
|
Quantity
|
2.27 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
1.05 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled in a salt ice-water bath
|
|
Type
|
CUSTOM
|
|
Details
|
The salt ice-water bath was replaced with an ice-water bath
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 1 h
|
|
Duration
|
1 h
|
|
Type
|
FILTRATION
|
|
Details
|
the resulting precipitate was filtered off
|
|
Type
|
EXTRACTION
|
|
Details
|
The filtrate was extracted with chloroform
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the extract was dried over magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
before being concentrated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1SC(=NN1)C(F)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 750 mg | |
| YIELD: PERCENTYIELD | 54% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |